
Ais 48
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ais 48 is a synthetic compound known for its unique properties and applications in various fields. It is a polymerized synthetic lubricant and anti-seize compound, which is shear resistant, wipe resistant, and resists thinning from heat. It is widely used in industrial applications, particularly in metalworking and as a lubricant for heavily loaded cams, slides, and bushings .
Preparation Methods
The preparation of Ais 48 involves polymerization processes under specific reaction conditions. The synthetic routes typically include the use of polymerized synthetic lubricants and anti-seize agents. Industrial production methods involve the application of these compounds in controlled environments to ensure the desired properties are achieved. The exact synthetic routes and reaction conditions are proprietary and are not publicly disclosed .
Chemical Reactions Analysis
Ais 48 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Ais 48 has a wide range of scientific research applications. In chemistry, it is used as a lubricant and anti-seize agent in various experimental setups. In biology, it is used in the preparation of samples for microscopy and other analytical techniques. In medicine, it is being explored for its potential use in drug delivery systems and as a component in medical devices. In industry, it is widely used in metalworking, lubrication of machinery, and as an anti-seize compound in various applications .
Mechanism of Action
The mechanism of action of Ais 48 involves its ability to form a protective layer on surfaces, reducing friction and wear. This is achieved through the polymerization of synthetic lubricants, which creates a tenacious and shear-resistant film. The molecular targets and pathways involved include the interaction of the compound with metal surfaces, forming a barrier that prevents oxidation and corrosion .
Comparison with Similar Compounds
Ais 48 is unique in its combination of properties, including shear resistance, wipe resistance, and resistance to thinning from heat. Similar compounds include other polymerized synthetic lubricants and anti-seize agents, such as molybdenum disulfide and graphite-based lubricants. this compound stands out due to its specific formulation and the ability to maintain its properties under extreme conditions .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields Its unique properties make it an essential component in industrial processes, scientific research, and potential medical applications
Properties
CAS No. |
58489-32-0 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydrazinylbutanoic acid |
InChI |
InChI=1S/C13H19N3O2/c14-15-12(13(17)18)6-8-16-7-5-10-3-1-2-4-11(10)9-16/h1-4,12,15H,5-9,14H2,(H,17,18) |
InChI Key |
RAZQEQZUJPJUNV-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCC(C(=O)O)NN |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC(C(=O)O)NN |
Synonyms |
AIS 48 gamma-N-(1,2,3,4-tetrahydroisoquinolyl)-alpha-hydrazinobutyric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


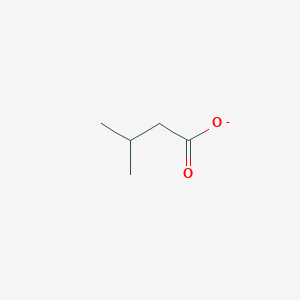
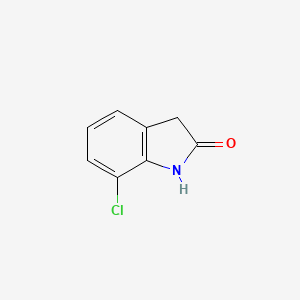
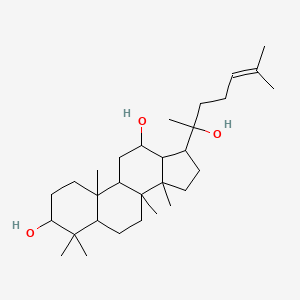
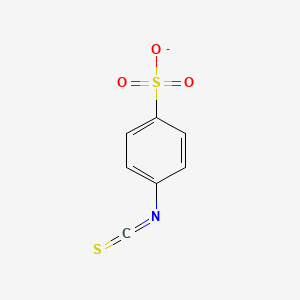
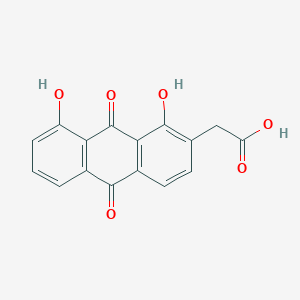
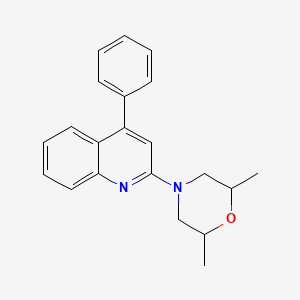
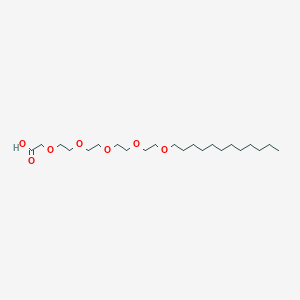
![2-[1-(2-Methylphenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile](/img/structure/B1230629.png)
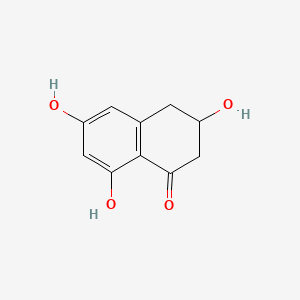
![[2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate](/img/structure/B1230634.png)
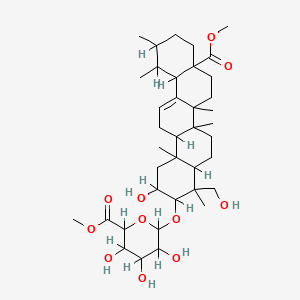
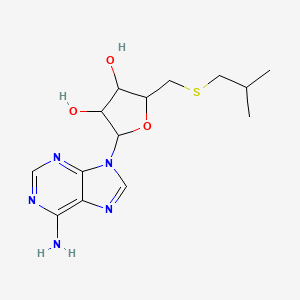

![3-[3-[(4-chlorophenyl)methylthio]-5-pyridin-4-yl-1,2,4-triazol-4-yl]-N,N-dimethyl-1-propanamine](/img/structure/B1230641.png)
